molecular formula C17H14N2O2 B2554603 3,5-Dimethylphenyl quinoxaline-6-carboxylate CAS No. 881438-46-6

3,5-Dimethylphenyl quinoxaline-6-carboxylate

Cat. No.: B2554603
CAS No.: 881438-46-6
M. Wt: 278.311
InChI Key: RKBWOMSHMLZMMR-UHFFFAOYSA-N
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Description

3,5-Dimethylphenyl quinoxaline-6-carboxylate is a chemical compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a quinoxaline core with a 3,5-dimethylphenyl group and a carboxylate group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylphenyl quinoxaline-6-carboxylate typically involves the condensation of 3,5-dimethylphenylamine with a suitable dicarbonyl compound, such as 1,2-diketone. The reaction is usually carried out under reflux conditions in the presence of a catalyst, such as acetic acid or hydrochloric acid. The resulting quinoxaline derivative is then esterified with a carboxylic acid or its derivative to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the synthesis of the quinoxaline core, followed by esterification. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylphenyl quinoxaline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-6-carboxylic acid.

    Reduction: Reduction of the quinoxaline ring can lead to the formation of dihydroquinoxaline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

    Oxidation: Quinoxaline-6-carboxylic acid.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the electrophile used.

Scientific Research Applications

3,5-Dimethylphenyl quinoxaline-6-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a similar core structure.

    2,3-Dimethylquinoxaline: A derivative with methyl groups at the 2 and 3 positions.

    6-Nitroquinoxaline: A derivative with a nitro group at the 6 position.

Uniqueness

3,5-Dimethylphenyl quinoxaline-6-carboxylate is unique due to the presence of the 3,5-dimethylphenyl group and the carboxylate ester, which confer distinct chemical and biological properties. These structural features may enhance its stability, solubility, and biological activity compared to other quinoxaline derivatives.

Properties

IUPAC Name

(3,5-dimethylphenyl) quinoxaline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-11-7-12(2)9-14(8-11)21-17(20)13-3-4-15-16(10-13)19-6-5-18-15/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBWOMSHMLZMMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(=O)C2=CC3=NC=CN=C3C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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